molecular formula C11H21NO4S B6166586 tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate CAS No. 1920314-33-5

tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate

Cat. No.: B6166586
CAS No.: 1920314-33-5
M. Wt: 263.4
InChI Key:
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Description

Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate: . It is characterized by the presence of a tert-butyl group, a dioxothiolane ring, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate typically involves the following steps:

  • Formation of the dioxothiolane ring: : This can be achieved by reacting a suitable thiolane derivative with an oxidizing agent to introduce the dioxo functionality.

  • Introduction of the amino group: : The amino group can be introduced through nucleophilic substitution reactions involving appropriate amines.

  • Esterification: : The final step involves esterification, where the amino propanoate moiety is esterified using tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate: can undergo various chemical reactions, including:

  • Oxidation: : The dioxothiolane ring can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be performed to convert the dioxo group to a different functionality.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the thiolane ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the dioxothiolane ring, as well as substituted thiolane derivatives.

Scientific Research Applications

Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: : It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate: can be compared with other similar compounds, such as:

  • Tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate

  • Tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate

  • Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate

This compound is unique in its combination of the tert-butyl group, dioxothiolane ring, and amino propanoate moiety, which contributes to its distinct properties and uses.

Properties

CAS No.

1920314-33-5

Molecular Formula

C11H21NO4S

Molecular Weight

263.4

Purity

95

Origin of Product

United States

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